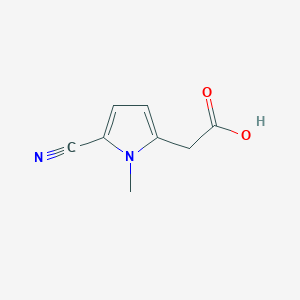

5-cyano-1-methyl-1H-pyrrole-2-acetic acid

Overview

Description

5-cyano-1-methyl-1H-pyrrole-2-acetic acid: is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyano-1-methyl-1H-pyrrole-2-acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methylpyrrole with cyanoacetic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Catalysts and solvents used in the synthesis are selected to optimize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-cyano-1-methyl-1H-pyrrole-2-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The acetic acid group can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like alcohols, amines, or acid chlorides can be employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce 5-amino-1-methyl-1H-pyrrole-2-acetic acid.

Scientific Research Applications

Anticancer Activity

5-Cyano-1-methyl-1H-pyrrole-2-acetic acid and its derivatives have been studied for their potential anticancer properties. Research indicates that pyrrole-based compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, derivatives of pyrroles have shown strong inhibition against various cancer cell lines, including breast cancer (MCF-7) and medulloblastoma (D283) cells .

Case Study : A study synthesized 3-aroyl-1-arylpyrrole derivatives that demonstrated potent inhibition of tubulin polymerization with IC50 values as low as 0.86 µM. These compounds also inhibited the Hedgehog signaling pathway, which is involved in tumor growth .

| Compound | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| ARAP 22 | MCF-7 | 0.015 | Tubulin polymerization inhibition |

| ARAP 27 | D283 | <0.01 | Hedgehog pathway inhibition |

Anti-inflammatory Properties

Pyrrole derivatives, including this compound, have been explored for their anti-inflammatory effects. The presence of the cyano group enhances the biological activity of these compounds, making them suitable candidates for developing anti-inflammatory drugs .

Agricultural Applications

This compound has potential uses in agriculture as a bioactive compound. Its derivatives may serve as fungicides or herbicides due to their ability to disrupt cellular processes in target organisms.

Case Study : Research on pyrrole-based compounds has indicated their effectiveness against plant pathogens, suggesting that they could be developed into novel agricultural pesticides .

Material Science Applications

In material science, the unique structural properties of this compound make it a valuable building block for synthesizing polymers and other materials. Its application in creating conductive polymers has been documented, which are essential in electronic devices.

Case Study : A recent study highlighted the use of pyrrole derivatives in synthesizing conductive polymers through electrochemical polymerization techniques. These materials exhibited promising electrical conductivity and mechanical stability .

Mechanism of Action

The mechanism by which 5-cyano-1-methyl-1H-pyrrole-2-acetic acid exerts its effects depends on its specific application. In chemical reactions, the cyano and acetic acid groups play key roles in determining reactivity and product formation. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

1-methyl-1H-pyrrole-2-acetic acid: Lacks the cyano group, resulting in different chemical properties and reactivity.

5-cyano-1H-pyrrole-2-acetic acid: Similar structure but without the methyl group, affecting its solubility and interaction with other molecules.

5-amino-1-methyl-1H-pyrrole-2-acetic acid: Contains an amino group instead of a cyano group, leading to different biological activity and chemical behavior.

Uniqueness: 5-cyano-1-methyl-1H-pyrrole-2-acetic acid is unique due to the presence of both cyano and acetic acid functional groups, which confer distinct chemical reactivity and potential applications. Its combination of structural features makes it a valuable compound for research and industrial purposes.

Biological Activity

5-Cyano-1-methyl-1H-pyrrole-2-acetic acid (CMPAA) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a cyano group and an acetic acid moiety, which contribute to its reactivity and biological interactions. This article explores the biological activity of CMPAA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

CMPAA is an organic compound belonging to the pyrrole family, known for its five-membered ring structure containing one nitrogen atom. Its chemical formula is CHNO with a molecular weight of 168.15 g/mol. The presence of both cyano and acetic acid functional groups endows CMPAA with distinct chemical reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.

The biological activity of CMPAA is influenced by its ability to interact with various biological macromolecules, such as enzymes and receptors. The mechanisms by which CMPAA exerts its effects include:

- Enzyme Inhibition : CMPAA may inhibit specific enzymes involved in metabolic pathways, leading to alterations in cellular functions.

- Receptor Interaction : The compound could interact with cellular receptors, influencing signaling pathways critical for cell growth and survival.

- Tubulin Polymerization : Similar pyrrole derivatives have shown potent inhibition of tubulin polymerization, which is essential for cell division and cancer progression .

Anticancer Activity

Research indicates that pyrrole derivatives can exhibit significant anticancer properties. For instance, studies have shown that certain pyrrole-based compounds inhibit tubulin polymerization, leading to reduced cancer cell growth. CMPAA's structural similarities to these compounds suggest it may also possess anticancer activity.

Antimicrobial Activity

Pyrrole derivatives are recognized for their antimicrobial properties. CMPAA's ability to interact with microbial targets could position it as a candidate for developing new antimicrobial agents.

- Research Findings : A study on similar compounds revealed robust antifungal effects against multidrug-resistant strains of Candida spp., suggesting that CMPAA could be explored for similar applications .

Comparative Analysis with Related Compounds

The biological activity of CMPAA can be contrasted with other pyrrole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Methyl-1H-pyrrole-2-acetic acid | Lacks cyano group | Limited anticancer activity |

| 5-Amino-1-methyl-1H-pyrrole-2-acetic acid | Contains amino group | Different mechanism of action |

| This compound | Unique cyano and acetic acid groups | Potential anticancer and antimicrobial activity |

Properties

IUPAC Name |

2-(5-cyano-1-methylpyrrol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-10-6(4-8(11)12)2-3-7(10)5-9/h2-3H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMOBEWQZBWHBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574592 | |

| Record name | (5-Cyano-1-methyl-1H-pyrrol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71290-65-8 | |

| Record name | (5-Cyano-1-methyl-1H-pyrrol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.